Cas no 55692-31-4 (N-(piperidin-4-yl)pyridin-2-amine)
N-(piperidin-4-yl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- Piperidin-4-yl-pyridin-2-yl-amine
- N-piperidin-4-ylpyridin-2-amine
- 2-Pyridinamine,N-4-piperidinyl
- (Piperidin-4-yl)(pyridin-2-yl)amine
- 2-(4-Piperidinylamino)pyridine
- MFCD09950018
- SCHEMBL1088572
- DTXSID50619984
- SBSLCPHONZWKIE-UHFFFAOYSA-N
- 2-(Piperidin-4-ylamino)pyridine
- N-(4-piperidinyl)-2-pyridinamine
- piperidin-4-ylpyridin-2-ylamine
- 2-(piperidin-4-ylamino)-pyridine
- AKOS000195828
- EN300-50568
- 55692-31-4
- F52403
- Z317097844
- AB01003791-01
- N-(piperidin-4-yl)pyridin-2-amine
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- MDL: MFCD09950018
- Inchi: 1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
- InChI Key: SBSLCPHONZWKIE-UHFFFAOYSA-N
- SMILES: N1CCC(CC1)NC1C=CC=CN=1
Computed Properties
- Exact Mass: 177.12700
- Monoisotopic Mass: 177.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 37Ų
Experimental Properties
- Density: 1.103
- Boiling Point: 328 °C at 760 mmHg
- Flash Point: 328 °C at 760 mmHg
- Refractive Index: 1.583
- PSA: 36.95000
- LogP: 1.64730
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N-(piperidin-4-yl)pyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(piperidin-4-yl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D292808-10mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D292808-50mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D292808-100mg |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 100mg |
$ 275.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0013-10g |
N-piperidin-4-ylpyridin-2-amine |
55692-31-4 | 95% | 10g |
$1950 | 2023-09-07 | |
| abcr | AB483170-1 g |
N-Piperidin-4-ylpyridin-2-amine |
55692-31-4 | 1g |
€830.50 | 2022-03-01 | ||
| eNovation Chemicals LLC | D540353-1g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95%+ | 1g |
$550 | 2024-05-24 | |
| Enamine | EN300-50568-0.05g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.05g |
$124.0 | 2023-04-20 | |
| Enamine | EN300-50568-0.1g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.1g |
$185.0 | 2023-04-20 | |
| Enamine | EN300-50568-0.25g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.25g |
$264.0 | 2023-04-20 | |
| Enamine | EN300-50568-0.5g |
N-(piperidin-4-yl)pyridin-2-amine |
55692-31-4 | 95% | 0.5g |
$415.0 | 2023-04-20 |
N-(piperidin-4-yl)pyridin-2-amine Suppliers
N-(piperidin-4-yl)pyridin-2-amine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-(piperidin-4-yl)pyridin-2-amine
Professional Introduction to N-(piperidin-4-yl)pyridin-2-amine (CAS No. 55692-31-4)
N-(piperidin-4-yl)pyridin-2-amine, identified by its Chemical Abstracts Service number CAS No. 55692-31-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This heterocyclic amine features a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility.
The compound belongs to a class of molecules known for their involvement in various pharmacological pathways. Its molecular structure, comprising a piperidine ring linked to a pyridine moiety, makes it an attractive scaffold for medicinal chemists. The presence of amine functional groups further enhances its reactivity, allowing for diverse modifications and derivatization, which are crucial steps in the development of novel therapeutic agents.
In recent years, N-(piperidin-4-yl)pyridin-2-amine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is its role in oncology. Studies have demonstrated that this compound can interfere with key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to exhibit inhibitory effects on enzymes such as tyrosine kinases, which are often overexpressed in tumor cells.
Moreover, the compound's ability to cross the blood-brain barrier has made it a candidate for neuropharmacological applications. Research indicates that N-(piperidin-4-yl)pyridin-2-amine may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter receptors and its ability to modulate neuronal activity have been subjects of intense investigation.
The synthesis of N-(piperidin-4-yl)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of the synthesis but also allow for the introduction of structural modifications that can fine-tune the biological properties of the compound.
Recent advancements in computational chemistry have further accelerated the discovery process for N-(piperidin-4-yl)pyridin-2-amine. Molecular modeling and virtual screening techniques have enabled researchers to predict the binding affinity of this compound to various biological targets with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods, thereby expediting the development of novel drug candidates.
In clinical trials, N-(piperidin-4-yl)pyridin-2-amine has demonstrated encouraging results in preclinical studies. Its ability to selectively inhibit disease-specific pathways while minimizing side effects has made it a promising candidate for further clinical development. Researchers are particularly interested in its potential as a monotherapy or in combination with existing treatments to enhance therapeutic efficacy.
The regulatory landscape for N-(piperidin-4-yl)pyridin-2-amine is also evolving, with increasing emphasis on safety and efficacy standards. Regulatory agencies require comprehensive data on the compound's pharmacokinetics, pharmacodynamics, and long-term effects before approving it for clinical use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to ensure that this compound meets stringent quality control measures.
The future prospects for N-(piperidin-4-yl)pyridin-2-am ine strong> are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems and targeted therapies may further enhance its efficacy and reduce potential adverse effects. As our understanding of disease mechanisms continues to evolve, compounds like N-(< strong>piperidin -4 - yl ) py rid ine - 2 - am ine strong > are poised to play a pivotal role in next-generation treatments.
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